molecular formula C8H10ClN3O2 B1479211 (6-Chloro-2-methylpyrimidin-4-yl)alanine CAS No. 2089698-05-3

(6-Chloro-2-methylpyrimidin-4-yl)alanine

Cat. No.: B1479211
CAS No.: 2089698-05-3
M. Wt: 215.64 g/mol
InChI Key: YTPYRNBDSZMSBJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of the related compound “2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide” has been analyzed . The compound is solid at 20 degrees Celsius and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .

It appears as a white to orange to green powder or crystal .

Scientific Research Applications

  • Heterocyclic Derivative Synthesis : Mohammad, Ahmed, and Mahmoud (2017) explored the synthesis of new heterocyclic derivatives containing 1,3-oxazepine, starting with compounds related to 6- methyl 2-thiouracil. Their work led to the creation of Schiff bases and 1,3-oxazepine derivatives, which were tested for significant antibacterial activity (Mohammad, Ahmed, & Mahmoud, 2017).

  • Crystal and Molecular Structures : Odell et al. (2007) studied the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers. They observed conformational differences leading to multiple molecules in their respective structures, stabilized by hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).

  • Electrolytic Reduction Studies : Sugino, Shirai, Sekine, and Odo (1957) researched the electrolytic reduction of 2‐Amino‐4‐chloropyrimidine and its derivatives. They found that the first wave of chlorocompounds arises from reductive dehalogenation, providing insights into the reduction mechanisms of these compounds (Sugino, Shirai, Sekine, & Odo, 1957).

  • Anticancer Applications : A study by Reddy et al. (2020) synthesized new α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore with potential anticancer activity. Their research included synthesizing these compounds and testing their effectiveness against specific cancer cell lines (Reddy et al., 2020).

  • Molecular Docking and Experimental Analyses : Aayisha et al. (2019) focused on a molecule containing a 4-chloro-6-methoxy-2-methylpyrimidin-5-amine structure, studying its molecular structure and potential as an antihypertensive agent. They used various experimental and theoretical techniques to analyze the molecule's structure and biological activity (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

  • Biocorrosion Inhibition : Onat et al. (2016) investigated the biocidal and corrosion inhibitor activity of 2-aminopyrimidines on the growth of specific bacterial strains and biocorrosion of steel. They tested synthetic compounds like 2-amino-4-chloro-6-methylpyrimidine for their effectiveness in reducing biocorrosion (Onat, Yigit, Nazır, Güllü, & Dönmez, 2016).

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-4(8(13)14)10-7-3-6(9)11-5(2)12-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPYRNBDSZMSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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